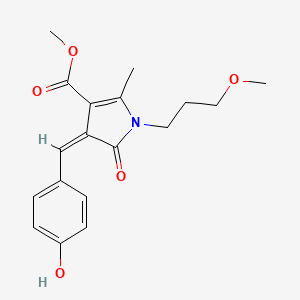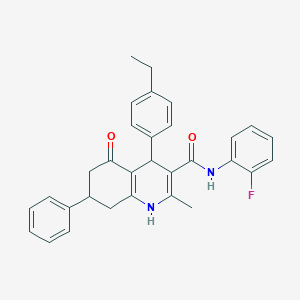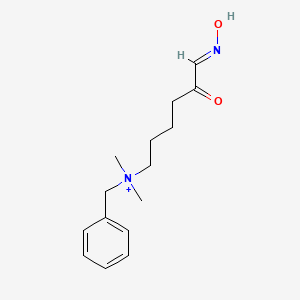
methyl (4Z)-4-(4-hydroxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4Z)-4-(4-hydroxybenzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound features various functional groups, including a hydroxybenzylidene group, a methoxypropyl group, and a carboxylate ester.
准备方法
合成路线和反应条件
(4Z)-4-(4-羟基苄叉基)-1-(3-甲氧基丙基)-2-甲基-5-氧代-4,5-二氢-1H-吡咯-3-羧酸甲酯的合成通常涉及多步有机反应。一种常见的方法可能包括:
吡咯环的形成: 这可以通过 Paal-Knorr 合成实现,其中 1,4-二羰基化合物与氨或伯胺反应。
羟基苄叉基的引入: 此步骤可能涉及吡咯衍生物与羟基苯甲醛之间的缩合反应。
甲氧基丙基的加成: 这可以通过使用合适的卤代烷烃进行烷基化反应来完成。
酯化: 最后一步将涉及酯化以引入羧酸酯基团。
工业生产方法
此类化合物的工业生产方法通常涉及优化上述合成路线以最大限度地提高产率和纯度。这可能包括使用催化剂、控制反应条件(温度、压力)和纯化技术,例如重结晶或色谱法。
化学反应分析
反应类型
氧化: 羟基可以被氧化形成羰基。
还原: 化合物中的羰基可以被还原成醇。
取代: 芳香环可以进行亲电取代反应。
常用试剂和条件
氧化: 像高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 这样的试剂。
还原: 像硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 这样的试剂。
取代: 像卤素 (Cl₂、Br₂) 或硝化剂 (HNO₃/H₂SO₄) 这样的试剂。
主要产物
氧化: 形成酮或醛。
还原: 形成醇。
取代: 形成卤代或硝化衍生物。
科学研究应用
化学
复杂分子的合成: 用作合成更复杂的有机分子的中间体。
催化: 可能用作催化反应中的配体。
生物学
生物活性: 由于其结构特征,可能用于研究生物途径。
医药
药物开发: 可能用作开发新药物的先导化合物。
工业
材料科学: 可能用于开发具有特定性能的新材料。
作用机制
(4Z)-4-(4-羟基苄叉基)-1-(3-甲氧基丙基)-2-甲基-5-氧代-4,5-二氢-1H-吡咯-3-羧酸甲酯的作用机制将取决于其特定的应用。例如,如果用于药物开发,它可能与特定分子靶点(如酶或受体)相互作用,通过结合相互作用调节其活性。
相似化合物的比较
类似化合物
3-羟基-4-甲氧基苯甲酸甲酯: 类似于具有甲氧基和羟基。
吡咯-2-羧酸酯衍生物: 类似于具有吡咯环和羧酸酯基团。
独特性
(4Z)-4-(4-羟基苄叉基)-1-(3-甲氧基丙基)-2-甲基-5-氧代-4,5-二氢-1H-吡咯-3-羧酸甲酯由于其特定官能团的组合而独一无二,这可以赋予其独特的化学和生物学特性。
属性
分子式 |
C18H21NO5 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
methyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-1-(3-methoxypropyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C18H21NO5/c1-12-16(18(22)24-3)15(11-13-5-7-14(20)8-6-13)17(21)19(12)9-4-10-23-2/h5-8,11,20H,4,9-10H2,1-3H3/b15-11- |
InChI 键 |
IQLFYCIMAZIPLU-PTNGSMBKSA-N |
手性 SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)O)/C(=O)N1CCCOC)C(=O)OC |
规范 SMILES |
CC1=C(C(=CC2=CC=C(C=C2)O)C(=O)N1CCCOC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11643939.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11643944.png)
![4-(2-chlorophenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11643947.png)
![Ethyl 2-[(4-methyl-3-nitrophenyl)formamido]acetate](/img/structure/B11643954.png)
![(5Z)-3-(4-fluorobenzyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643964.png)

![1-(4-Nitrophenyl)-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine](/img/structure/B11643971.png)
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11643974.png)
![4-[(4-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B11643977.png)
![(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643979.png)
![4-bromo-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B11643987.png)
![5-(2-fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11644004.png)

